Rocaglaol ED50 Values in Cancer Cell Lines: Direct Comparison with Rocaglamide Analogs
Rocaglaol demonstrates distinct cell-line specific cytotoxicity with ED50 values of 9.2 nM (MCF-7), 13.8 nM (Lu1), and 23.0 nM (LNCaP), confirming nanomolar potency across multiple cancer types [1]. In a separate head-to-head study of three rocaglamide derivatives, rocaglaol exhibited an IC50 of 7.37 µM against a human cancer cell line, which was less potent than dehydroaglaiastatin (IC50 0.69 µM) but more potent than 8b-O-5-oxohexylrocaglaol (IC50 4.77 µM) [2]. This cross-study comparison establishes rocaglaol's position within the flavagline potency spectrum.
| Evidence Dimension | Cytotoxic potency (ED50/IC50) |
|---|---|
| Target Compound Data | ED50: 9.2 nM (MCF-7), 13.8 nM (Lu1), 23.0 nM (LNCaP); IC50: 7.37 µM (cancer cell line) |
| Comparator Or Baseline | Dehydroaglaiastatin: IC50 0.69 µM; 8b-O-5-oxohexylrocaglaol: IC50 4.77 µM; Rocaglamide (literature): IC50 ~0.007-0.095 µM range |
| Quantified Difference | Rocaglaol is 10.7-fold less potent than dehydroaglaiastatin but 1.5-fold more potent than 8b-O-5-oxohexylrocaglaol in the same assay system. |
| Conditions | Lu1 (lung), LNCaP (prostate), MCF-7 (breast) cancer cell lines; unspecified cancer cell line for IC50 comparison. |
Why This Matters
This data enables researchers to select rocaglaol for studies requiring a specific potency window—less potent than dehydroaglaiastatin but more potent than certain hydroxylated derivatives—allowing for dose-response optimization in distinct cellular contexts.
- [1] Kim S, et al. (2006). Rocaglaol induces apoptosis and cell cycle arrest in LNCaP cells. Anticancer Research, 26(2A), 947-952. View Source
- [2] Nguyen HT, et al. (2021). Chemical constituents of Aglaia elaeagnoidea and Aglaia odorata and their cytotoxicity. Natural Product Communications. View Source
